

Application Note: NMR Analysis of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

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Compound of Interest

Compound Name: *Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate*

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Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate**, a key intermediate in pharmaceutical synthesis. This application note outlines the necessary steps for sample preparation, data acquisition, and spectral interpretation of both proton (¹H) and carbon-13 (¹³C) NMR. The provided spectral data is predicted based on established principles of NMR spectroscopy and analysis of structurally related compounds.

Introduction

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural elucidation is crucial for quality control, reaction monitoring, and characterization of final products. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of this compound in solution. This note provides a standard operating procedure for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts, multiplicities, and coupling constants for **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate**. These predictions are based on the analysis of substituent effects on the pyridine ring, and typical chemical shifts for ethyl ester and ethylsulfonyl functional groups.

Table 1: Predicted ^1H NMR Data for **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** (in CDCl_3 , 400 MHz)

| Protons | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|--|-------------------------------------|--------------|---------------------------------|-------------|
| H-3 | 8.30 - 8.40 | d | ~2.2 | 1H |
| H-4 | 8.50 - 8.60 | dd | ~8.5, 2.2 | 1H |
| H-6 | 9.20 - 9.30 | d | ~8.5 | 1H |
| -OCH ₂ CH ₃ | 4.40 - 4.50 | q | ~7.1 | 2H |
| -SO ₂ CH ₂ CH ₃ | 3.20 - 3.30 | q | ~7.4 | 2H |
| -OCH ₂ CH ₃ | 1.35 - 1.45 | t | ~7.1 | 3H |
| -SO ₂ CH ₂ CH ₃ | 1.25 - 1.35 | t | ~7.4 | 3H |

Table 2: Predicted ^{13}C NMR Data for **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** (in CDCl_3 , 100 MHz)

| Carbon Atom | Chemical Shift (δ , ppm) |
|--|----------------------------------|
| C-2 | 164.5 - 165.5 |
| C-3 | 122.0 - 123.0 |
| C-4 | 138.0 - 139.0 |
| C-5 | 139.5 - 140.5 |
| C-6 | 152.0 - 153.0 |
| -C=O | 164.5 - 165.5 |
| -OCH ₂ CH ₃ | 62.0 - 63.0 |
| -SO ₂ CH ₂ CH ₃ | 55.0 - 56.0 |
| -OCH ₂ CH ₃ | 14.0 - 15.0 |
| -SO ₂ CH ₂ CH ₃ | 7.0 - 8.0 |

Experimental Protocols

Sample Preparation

- Weighing: Accurately weigh 10-20 mg of **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
- Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
- Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube.

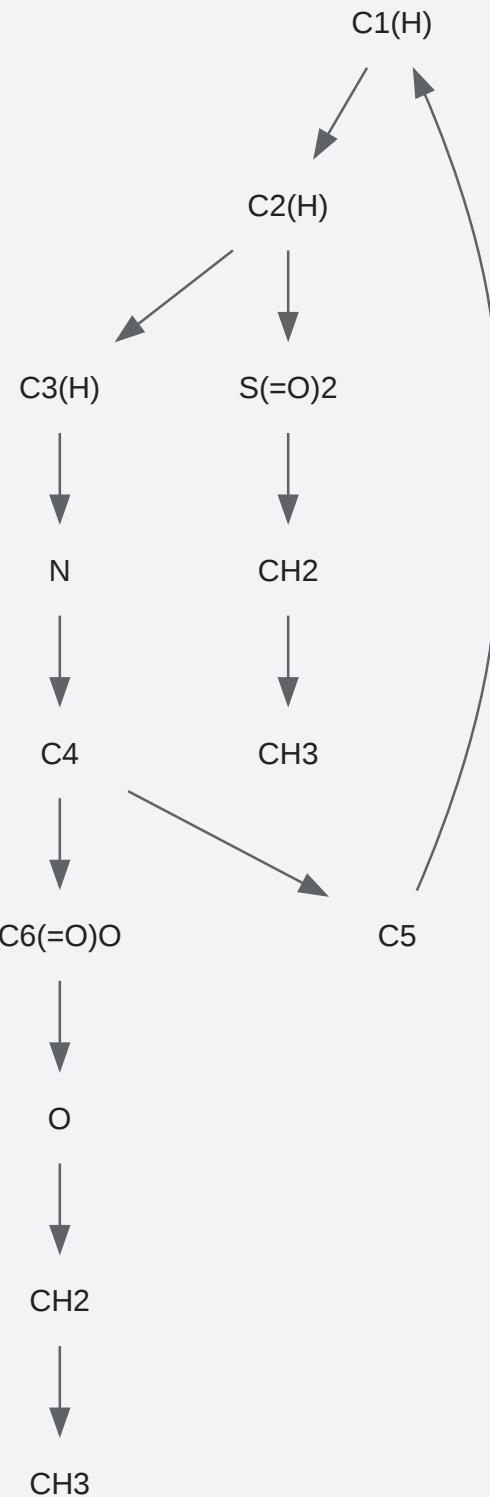
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

- Instrument Setup: The NMR spectra should be acquired on a 400 MHz (or higher) spectrometer.
- Tuning and Shimming: Tune the probe for the appropriate nucleus (^1H or ^{13}C) and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 8-16 scans.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 3-4 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
 - Relaxation Delay: 2-5 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: 0 to 200 ppm.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

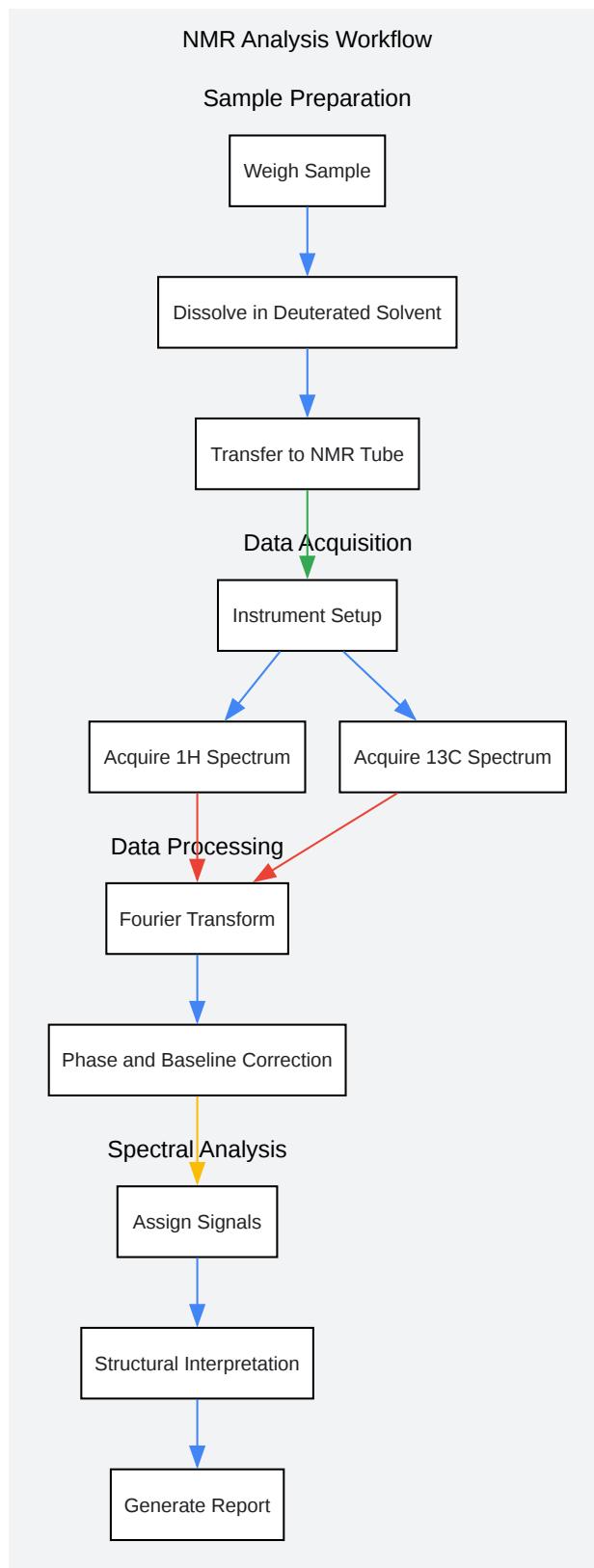
Mandatory Visualizations

Molecular Structure of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate



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Caption: Molecular structure with atom numbering for NMR assignments.



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Caption: Workflow for NMR analysis from sample preparation to reporting.

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